8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene
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Overview
Description
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of a phenylsulfanyl group adds to its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable dioxaspiro compound with a phenylsulfanylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, organic solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the reduced spirocyclic compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The phenylsulfanyl group can participate in interactions with biological molecules, while the spirocyclic framework may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene: Similar structure but with a sulfone group instead of a sulfanyl group.
8-Allyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone: Features an allyl group and a sulfone group.
Uniqueness
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic framework also contributes to its uniqueness, making it a valuable compound for various applications.
Properties
CAS No. |
81842-12-8 |
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Molecular Formula |
C17H22O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-(3-phenylsulfanylpropyl)-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C17H22O2S/c1-2-6-16(7-3-1)20-14-4-5-15-8-10-17(11-9-15)18-12-13-19-17/h1-3,6-8,10,15H,4-5,9,11-14H2 |
InChI Key |
DGJVCQDJIHZUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC1CCCSC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
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